molecular formula C8H15Cl2N5O B1384344 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one CAS No. 1158775-43-9

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one

货号: B1384344
CAS 编号: 1158775-43-9
分子量: 268.14 g/mol
InChI 键: QDJHDZSMDCAFTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one (CAS 33080-87-4) is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This compound features a fused pyrimidin-4-one core, a privileged structure in drug discovery known to be associated with a wide range of biological activities . Its molecular architecture incorporates a piperazine ring, a highly versatile moiety that improves aqueous solubility and permits extensive structural diversification, making it a key feature in optimizing the pharmacokinetic profiles of lead compounds . The presence of multiple hydrogen bond donors and acceptors on the pyrimidine ring allows for targeted interactions with biological macromolecules, which is crucial for designing enzyme inhibitors. While specific biological data for this exact molecule may be limited in the public domain, its core structure is highly relevant in several therapeutic areas. Researchers utilize this scaffold in the synthesis of more complex molecular hybrids, particularly in the development of potential antimalarial agents, where similar aminoquinoline-pyrimidine hybrids have shown excellent potency against resistant strains of Plasmodium falciparum . Furthermore, the pyrimidine core is a fundamental component in libraries of compounds targeting protein kinases, such as the VEGFR-2 and EGFR pathways, which are critical in oncology research for inhibiting tumor growth and angiogenesis . The piperazine linker also plays a significant role in the design of potential KRAS-G12D inhibitors, a high-priority target in cancers like pancreatic and colorectal carcinoma . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any human use.

属性

CAS 编号

1158775-43-9

分子式

C8H15Cl2N5O

分子量

268.14 g/mol

IUPAC 名称

2-amino-4-piperazin-1-yl-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C8H13N5O.2ClH/c9-8-11-6(5-7(14)12-8)13-3-1-10-2-4-13;;/h5,10H,1-4H2,(H3,9,11,12,14);2*1H

InChI 键

QDJHDZSMDCAFTF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=O)NC(=N2)N

规范 SMILES

C1CN(CCN1)C2=CC(=O)NC(=N2)N.Cl.Cl

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of 2,4-dichloro-6-aminopyrimidine with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

化学反应分析

Types of Reactions

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and piperazinyl groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives.

科学研究应用

Chemical Properties and Structure

The chemical formula for 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one is C8H12N6OC_8H_{12}N_6O, with a molecular weight of approximately 196.23 g/mol. The compound features a pyrimidine ring substituted with an amino group and a piperazine moiety, which contributes to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that modifications on the piperazine ring can enhance cytotoxicity against various cancer cell lines, making it a candidate for developing new chemotherapeutic agents .
  • Antiviral Properties
    • The compound has been investigated for its antiviral effects, particularly against viral infections such as HIV and HCV. It acts by inhibiting viral replication through interference with viral enzymes .
  • Neurological Disorders
    • The piperazine structure is known for its neuroactive properties. Compounds similar to this compound have been explored for their potential in treating anxiety and depression due to their ability to modulate serotonin receptors .

Case Studies

Study TitleFocusFindings
"Synthesis and Evaluation of Anticancer Activity of Piperazine Derivatives"Cancer ResearchIdentified compounds with IC50 values in the low micromolar range against breast cancer cells.
"Antiviral Activity of Novel Pyrimidine Derivatives"VirologyDemonstrated significant inhibition of HCV replication in vitro using modified pyrimidine compounds.
"Neuropharmacological Profile of Piperazine Derivatives"PharmacologyShowed promising results in reducing anxiety-like behavior in animal models, indicating potential for treating anxiety disorders.

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyrimidine core.
  • Introduction of the piperazine side chain via nucleophilic substitution or coupling reactions.

These synthetic pathways are crucial for producing analogs with varying biological activities, allowing researchers to optimize efficacy and reduce toxicity.

作用机制

The mechanism of action of 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2-amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one with structurally analogous pyrimidinone derivatives, focusing on substituents, biological activities, and physicochemical properties.

Compound Name Substituent at 6-position Molecular Weight (g/mol) Key Biological Activity Synthesis Method References
This compound Piperazin-1-yl 222.25 Under investigation (potential kinase/DHPS inhibition) Nucleophilic substitution of 6-chloro precursor with piperazine
2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one (dihydrochloride) 4-Aminopiperidin-1-yl 282.17 Not reported Similar to target compound, using 4-aminopiperidine
2-Amino-6-chloropyrimidin-4(3H)-one Chloro 145.55 Intermediate for NADH-dehydrogenase inhibitors Hydrolysis of 2-amino-4,6-dichloropyrimidine
6-(1-Methylhydrazinyl)pyrimidine-2,4-diamine 1-Methylhydrazinyl 168.19 DHPS inhibition (IC₅₀ = 0.8 µM) Reaction of 4-chloro-2,6-diaminopyrimidine with methylhydrazine
2-Amino-6-(N-methylanilino)pyrimidin-4(3H)-one N-Methylanilino 230.26 Analgesic/anti-inflammatory activity Substitution with N-methylaniline
2-Amino-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one 1H-1,2,4-Triazol-1-yl (thieno-fused) 274.30 Fungicidal (92% inhibition at 50 mg/L) Aza-Wittig reaction with isocyanates

Key Observations:

Substituent Flexibility :

  • The piperazine group in the target compound offers a balance of basicity and hydrogen-bonding capacity, contrasting with chloro (electron-withdrawing) or aryl/hydrazinyl (planar, π-π interaction-prone) substituents in analogs. Piperazine derivatives are often optimized for CNS penetration due to their amine functionality .

Biological Activity: Thieno-fused analogs (e.g., ) exhibit strong fungicidal activity, likely due to the thieno ring enhancing lipophilicity and membrane penetration. In contrast, hydrazinyl derivatives () target dihydropteroate synthase (DHPS), critical in folate biosynthesis . The target compound’s piperazine moiety may confer activity against bacterial type II NADH dehydrogenases (NDH-2) or dihydrofolate reductase (DHFR), as seen in related pyrimidinones .

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of a 6-chloro precursor with piperazine, a method paralleling the synthesis of 2-amino-6-chloropyrimidin-4(3H)-one (). This route contrasts with more complex protocols for thieno-fused derivatives, which require aza-Wittig reactions or microwave-assisted phosphorylation .

Physicochemical Properties: Piperazine-containing compounds generally exhibit higher aqueous solubility (e.g., dihydrochloride salt in ) compared to aryl-substituted analogs like 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one, which may require formulation aids for bioavailability .

生物活性

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This compound is structurally characterized by the presence of a piperazine moiety, which is often associated with enhanced biological activity in various therapeutic contexts.

The molecular formula of this compound is C₈H₁₃N₅O, with a molecular weight of 167.21 g/mol. It exists as a dihydrochloride salt, which enhances its solubility and stability in biological systems .

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a study published in Molecules demonstrated that derivatives of piperazine-based pyrimidines exhibited significant cytotoxic effects on human breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib . Specifically, compounds similar to this compound showed inhibition of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP1 was linked to enhanced apoptosis markers such as cleaved PARP and phosphorylated H2AX .

Table 1: Anticancer Activity of Piperazine-based Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
5eBreast Cancer18PARP1 Inhibition
OlaparibBreast Cancer57.3PARP1 Inhibition

Case Study 1: Inhibition of PARP Activity

A notable study examined the effect of various piperazine derivatives on PARP activity in human cell lines. The results indicated that compounds structurally related to this compound effectively inhibited PARP activity at multiple concentrations, demonstrating dose-dependent responses .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has shown that modifications at the piperazine ring can significantly alter biological activity. For example, substituents on the piperazine nitrogen can enhance binding affinity to target proteins involved in cancer progression . This highlights the importance of structural optimization in developing more potent derivatives.

常见问题

Q. What are the common synthetic routes for preparing 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one, and how are reaction conditions optimized for yield?

The compound is typically synthesized via nucleophilic substitution of a chlorinated pyrimidinone precursor with piperazine. For example, refluxing 2-amino-6-chloropyrimidin-4(3H)-one with excess piperazine in water or polar solvents (e.g., DMF) under controlled pH (using triethylamine as a base) can yield the target compound. Optimization involves adjusting molar ratios (e.g., 1:5 precursor-to-piperazine), temperature (80–100°C), and reaction duration (3–24 hours). Post-synthesis, purification via vacuum filtration, recrystallization, or flash chromatography (e.g., dichloromethane/methanol gradients) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers look for?

Key techniques include:

  • ¹H NMR : Peaks for NH₂ protons (δ ~6.0–6.3 ppm), piperazine protons (δ ~2.5–3.5 ppm), and the pyrimidinone C-H (δ ~5.0–5.1 ppm) confirm substitution .
  • IR : Stretches for NH₂ (~3300 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) validate the core structure .
  • HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Common methods include:

  • Recrystallization : Using solvents like ethanol/water mixtures to remove unreacted starting materials .
  • Flash Chromatography : Silica gel with gradients of dichloromethane and methanol (e.g., 95:5) resolves polar byproducts .
  • Vacuum Drying : Ensures removal of residual solvents and hydrates .

Advanced Research Questions

Q. How does the introduction of substituents on the piperazine ring modulate the compound’s biological activity?

Substituents like methyl, benzyl, or aryl groups on piperazine alter steric and electronic properties, impacting target binding. For example:

  • Hydrophobic substituents (e.g., benzyl) enhance membrane permeability but may reduce solubility .
  • Electron-withdrawing groups (e.g., chloro) improve enzyme inhibition (e.g., dihydrofolate reductase) by stabilizing charge interactions .
    Methodologically, structure-activity relationship (SAR) studies require systematic substitution followed by enzymatic assays (e.g., IC₅₀ determination) .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound in cancer models?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

  • Salt Formation : Dihydrochloride salts improve aqueous solubility .
  • Prodrug Design : Masking polar groups (e.g., esterification) enhances absorption .
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with efficacy .

Q. What computational methods predict the compound’s binding affinity to targets like PI3K or mPGES-1?

  • Molecular Docking : Tools like AutoDock Vina model interactions with catalytic sites (e.g., PI3K’s ATP-binding pocket) .
  • QSAR Models : Regression analysis links physicochemical descriptors (logP, polar surface area) to activity data .
  • Molecular Dynamics (MD) : Simulates binding stability under physiological conditions (e.g., solvation effects) .

Q. How do researchers validate the compound’s selectivity against off-target kinases or enzymes?

  • Kinase Panels : Broad-spectrum screens (e.g., Eurofins KinaseProfiler) assess inhibition across 50–100 kinases .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ADP-Glo™) to measure displacement in real-time .

Q. What strategies address low solubility in aqueous systems during pharmacological assays?

  • Co-Solvents : DMSO (≤10%) or cyclodextrins improve dissolution without cytotoxicity .
  • Nanoformulation : Liposomal encapsulation or micelles enhance bioavailability .
  • pH Adjustment : Protonation of piperazine at acidic pH increases solubility .

Q. How is the compound’s stability monitored under long-term storage conditions?

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 1–3 months; analyze degradation via HPLC .
  • Desiccants : Store under argon with silica gel to prevent hydrolysis .

Q. What role does the piperazine moiety play in pharmacokinetic properties?

Piperazine contributes to:

  • Solubility : Basic nitrogen atoms enable salt formation with HCl .
  • Metabolic Stability : Resistance to CYP450 oxidation due to steric shielding .
  • Blood-Brain Barrier Penetration : Neutral pH facilitates passive diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。